2-Bromo-6-fluoropyrazine

Description

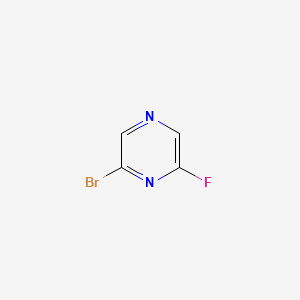

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNRJFKRWLCVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676775 | |

| Record name | 2-Bromo-6-fluoropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-12-7 | |

| Record name | 2-Bromo-6-fluoropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluoropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-fluoropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-fluoropyrazine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoropyrazine is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of a pyrazine ring substituted with both a bromine and a fluorine atom, make it a versatile reagent for the construction of complex molecular architectures. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization, rendering it a valuable synthon in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational modeling.

| Property | Value | Source |

| CAS Number | 1209458-12-7 | [1] |

| Molecular Formula | C₄H₂BrFN₂ | [1] |

| Molecular Weight | 176.97 g/mol | [1] |

| Boiling Point | 176.5 ± 35.0 °C (Predicted) | |

| Density | 1.838 ± 0.06 g/cm³ (Predicted) | |

| pKa | -3.33 ± 0.10 (Predicted) | |

| Flash Point | 60.532 °C (Predicted) | |

| LogP | 1.37820 (Predicted) | |

| Storage Temperature | 2-8°C, under inert gas |

Synthesis and Reactivity

This compound is not a naturally occurring compound and must be synthesized in the laboratory. A common and effective method for its preparation is through a Sandmeyer-type reaction, starting from the commercially available 6-bromopyrazin-2-amine.

Synthetic Workflow

The overall synthetic transformation is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for Sandmeyer reactions involving aminopyrazines.

Materials:

-

6-Bromopyrazin-2-amine

-

Tetrafluoroboric acid (HBF₄), 48 wt. % solution in water

-

Sodium nitrite (NaNO₂)

-

Anhydrous solvent (e.g., 1,2-dichloroethane or toluene)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 6-bromopyrazin-2-amine (1.0 eq) in a solution of tetrafluoroboric acid (approx. 3.0 eq) in water.

-

Cool the suspension to 0-5 °C using an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of the amine, maintaining the internal temperature below 5 °C. The addition should be slow to control the exothermic reaction and prevent the evolution of nitrogen oxides.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The formation of the diazonium salt is often indicated by a change in the color and consistency of the mixture.

-

-

Fluoro-dediazoniation (Balz-Schiemann Reaction):

-

The resulting diazonium tetrafluoroborate salt may precipitate from the solution. If so, collect the solid by filtration and wash it with cold water, followed by a cold, low-polarity solvent (e.g., diethyl ether) to aid in drying.

-

Carefully dry the isolated diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions, including the use of a blast shield.

-

In a separate flask, gently heat the dry diazonium tetrafluoroborate salt in an anhydrous, high-boiling point solvent (e.g., 1,2-dichloroethane or toluene) to 80-100 °C. The decomposition of the diazonium salt is accompanied by the evolution of nitrogen gas and boron trifluoride.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the evolution of gas ceases, to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs. The introduction of bromine and fluorine substituents in this compound provides medicinal chemists with a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Role as a Key Building Block for Kinase Inhibitors

A significant application of this compound is in the synthesis of 2,6-disubstituted pyrazine derivatives, which have shown promise as potent inhibitors of various protein kinases.[1][2][3] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4]

The bromine atom at the 2-position of this compound is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl moieties, which can be designed to interact with the ATP-binding site of the target kinase. The fluorine atom at the 6-position can serve to modulate the electronics of the pyrazine ring and can also be a site for further functionalization, although it is generally less reactive towards nucleophilic substitution than the bromine atom.

Generalized Kinase Inhibition Signaling Pathway

The following diagram illustrates the general principle of how a kinase inhibitor, potentially synthesized from a this compound scaffold, can block a cellular signaling pathway.

Caption: Generalized kinase signaling pathway and its inhibition.

This generalized pathway demonstrates how a kinase inhibitor competes with ATP for binding to the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade that can lead to pathological cellular responses. The development of novel 2,6-disubstituted pyrazine derivatives from this compound contributes to the growing arsenal of targeted therapies for diseases driven by aberrant kinase activity.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its distinct reactivity profile allows for the strategic and selective introduction of various functional groups, making it an important precursor in the synthesis of complex molecules with potential biological activity. For researchers in drug development, this compound offers a key scaffold for the generation of libraries of compounds for screening against various biological targets, most notably protein kinases. The methodologies and applications outlined in this guide are intended to provide a solid foundation for the effective utilization of this compound in advancing research and development efforts.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-6-fluoropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-Bromo-6-fluoropyrazine, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available structural data, predicted properties, and general spectroscopic characteristics to serve as a valuable resource for researchers.

Molecular Identity and Physical Properties

This compound is a disubstituted pyrazine ring with the chemical formula C₄H₂BrFN₂. The presence of both a bromine and a fluorine atom on the pyrazine core imparts unique electronic properties that are of interest in the design of novel chemical entities.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1209458-12-7 | [1] |

| Molecular Formula | C₄H₂BrFN₂ | [1] |

| Molecular Weight | 176.97 g/mol | [1] |

| SMILES String | C1(Br)=NC(F)=CN=C1 | [1] |

| InChI Key | ZUNRJFKRWLCVSX-UHFFFAOYSA-N | [1] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Boiling Point | 176.5 ± 35.0 °C | [1] |

| Density | 1.838 ± 0.06 g/cm³ | [1] |

| pKa | -3.33 ± 0.10 | [1] |

Note: The physicochemical properties listed above are predicted and have not been experimentally verified in the available literature.

Molecular Structure and Visualization

The core of this compound is a six-membered aromatic pyrazine ring, containing two nitrogen atoms at positions 1 and 4. A bromine atom is substituted at the 2-position, and a highly electronegative fluorine atom is at the 6-position.

Spectroscopic Data (Predicted)

Table 3: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | ~8.0 - 8.5 | Doublet | J(H,F) ≈ 2-4 |

| ~8.0 - 8.5 | Doublet | J(H,F) ≈ 2-4 | |

| ¹³C | ~150 - 160 (C-F) | Doublet | ¹J(C,F) ≈ 240-260 |

| ~140 - 150 (C-Br) | Singlet | - | |

| ~130 - 140 (C-H) | Doublet | ¹J(C,H) ≈ 170-180 | |

| ~130 - 140 (C-H) | Doublet | ¹J(C,H) ≈ 170-180 | |

| ¹⁹F | -60 to -90 (vs. CFCl₃) | Multiplet | - |

Note: These are estimated values based on typical ranges for similar chemical environments and should be confirmed by experimental data.

Infrared (IR) Spectroscopy: Characteristic IR absorption bands for this compound are expected for C-H, C=N, and C-X (X=F, Br) stretching and bending vibrations.

-

Aromatic C-H stretch: ~3050-3150 cm⁻¹

-

C=N and C=C stretching (ring vibrations): ~1400-1600 cm⁻¹

-

C-F stretch: ~1200-1350 cm⁻¹

-

C-Br stretch: ~500-650 cm⁻¹

Mass Spectrometry (MS): The electron impact mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic M+2 isotopic peak of nearly equal intensity to the M⁺ peak would be observed, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve the loss of bromine, fluorine, or HCN moieties.

Experimental Protocols

Specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in the available literature. However, a general synthetic approach can be proposed based on established heterocyclic chemistry.

General Synthetic Workflow:

A plausible synthetic route could involve the halogenation of a pyrazine precursor. For instance, a dihydroxypyrazine could be converted to a dichloropyrazine, followed by a nucleophilic substitution to introduce the fluorine and bromine atoms. A more direct approach might involve the bromination of a fluoropyrazine derivative.

Standard Analytical Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples would typically be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Infrared (IR) Spectroscopy: IR spectra would be recorded using a Fourier-transform infrared (FTIR) spectrometer. Samples could be analyzed as a neat liquid, a KBr pellet, or a thin film.

-

Mass Spectrometry (MS): Mass spectra would be obtained using a mass spectrometer, with electron impact (EI) ionization being a common method for this type of molecule.

Conclusion

This compound is a halogenated pyrazine with potential applications in various fields of chemical research. While detailed experimental data on its molecular structure is currently limited in the public domain, this guide provides a summary of its known identifiers, predicted properties, and expected spectroscopic features. Further experimental investigation is required to fully characterize its molecular structure and reactivity. This document serves as a foundational resource for researchers working with this and related compounds.

References

Spectroscopic Analysis of 2-Bromo-6-fluoropyrazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available spectroscopic information for the heterocyclic compound 2-Bromo-6-fluoropyrazine. This compound is of interest to researchers in medicinal chemistry and materials science due to its potential as a building block in the synthesis of novel molecules. However, a comprehensive public repository of its spectroscopic data and detailed experimental protocols remains limited.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. This information is aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1209458-12-7 | Commercially Available |

| Molecular Formula | C₄H₂BrFN₂ | Calculated |

| Molecular Weight | 176.97 g/mol | Calculated |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. While some commercial suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry upon request, published and peer-reviewed comprehensive datasets are scarce. A patent application (WO2024155746A1) mentions the synthesis of this compound, suggesting that characterization data exists, though it is not detailed in publicly accessible documents.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

While a definitive peak list and coupling constants are not publicly available, the expected ¹H NMR spectrum of this compound would feature two signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine, fluorine, and nitrogen atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals for the four carbon atoms of the pyrazine ring. The carbons bonded to the electronegative bromine and fluorine atoms would exhibit characteristic chemical shifts and potentially coupling with the fluorine atom.

IR (Infrared) Spectroscopy

The IR spectrum would likely display characteristic absorption bands for C-H stretching in the aromatic region, C=N and C=C stretching vibrations of the pyrazinering, and C-Br and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols

Detailed, validated experimental protocols for the acquisition of spectroscopic data for this compound are not available in published literature. However, general methodologies for the spectroscopic analysis of pyrazine derivatives can be adapted.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

General Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrument: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Perform background correction and present the data as transmittance or absorbance.

General Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Disclaimer: This document is intended for informational purposes for a scientific audience. The lack of publicly available, peer-reviewed spectroscopic data necessitates that any researcher working with this compound perform their own comprehensive characterization to confirm the identity and purity of their material.

Navigating the Spectral Landscape: An In-depth Technical Guide to the NMR Analysis of 2-Bromo-6-fluoropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-6-fluoropyrazine, a key heterocyclic building block in medicinal chemistry and drug discovery. Understanding the precise structural features of this compound through advanced spectroscopic techniques is paramount for its effective utilization in the synthesis of novel therapeutic agents. This document outlines the expected NMR spectral data, provides a detailed experimental protocol for acquiring high-quality spectra, and illustrates key concepts through clear visualizations.

Chemical Structure and Atom Numbering

To facilitate the interpretation of NMR data, the chemical structure of this compound with standardized atom numbering is presented below. This numbering system will be used consistently throughout this guide to assign spectral signals to their corresponding nuclei.

Caption: Chemical structure of this compound with IUPAC numbering.

Quantitative NMR Data Summary

The following tables summarize the expected quantitative NMR data for this compound. Due to the limited availability of experimentally acquired and published spectra for this specific molecule, the ¹³C and ¹⁹F NMR data are based on predictive models and analysis of structurally analogous compounds. The ¹H NMR data is based on available spectral information.[1]

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.35 | Doublet | ~1.5 (⁴JHF) |

| H-5 | ~8.25 | Doublet | ~1.0 (⁴JHH) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity (due to J-coupling with F) |

| C-2 | ~145 | Doublet (²JCF) |

| C-3 | ~140 | Doublet (³JCF) |

| C-5 | ~138 | Singlet |

| C-6 | ~158 | Doublet (¹JCF) |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity |

| F-6 | ~ -70 to -80 | Singlet |

Experimental Protocol

This section provides a detailed methodology for the acquisition of high-quality ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

1. Sample Preparation

-

Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent: Use 0.6-0.7 mL of deuterated chloroform (CDCl₃) of high purity (≥99.8% D). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.[2][3][4][5][6]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra in CDCl₃, with its signal set to 0.00 ppm. For ¹⁹F NMR, an external reference of CFCl₃ (trichlorofluoromethane) or an internal reference with a known chemical shift can be used.

-

Procedure:

-

Dissolve the weighed sample of this compound in the deuterated solvent in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely to prevent solvent evaporation and contamination.

-

2. NMR Instrument Parameters

The following are general guidelines for setting up the NMR spectrometer. Optimal parameters may vary depending on the specific instrument and sample concentration.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 to 4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of approximately 0 to 200 ppm.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling.

-

Number of Scans (NS): 64 to 256 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A wide spectral width may be necessary initially to locate the signal, given the broad range of ¹⁹F chemical shifts. A typical range for fluoroaromatics is -50 to -180 ppm.[7][8][9][10]

-

3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the appropriate standard.

-

Integration and Peak Picking: Integrate the signals to determine the relative ratios of different nuclei and accurately pick the peak frequencies.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a small molecule like this compound, from initial sample handling to final data interpretation.

Caption: Workflow for NMR analysis of this compound.

This comprehensive guide provides the essential information for researchers and scientists to successfully perform and interpret the NMR analysis of this compound. Adherence to the detailed protocols will ensure the acquisition of high-quality, reproducible data, which is critical for advancing research and development in the pharmaceutical industry.

References

- 1. This compound(1209458-12-7) 1H NMR spectrum [chemicalbook.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. organomation.com [organomation.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. colorado.edu [colorado.edu]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

A Technical Guide to Determining the Solubility of 2-Bromo-6-fluoropyrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[1] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.

Materials and Equipment:

-

2-Bromo-6-fluoropyrazine (solid)

-

A selection of organic solvents of interest (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for concentration measurement.[2]

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

To each vial, add a known volume of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).[1]

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[2]

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC).

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.[2]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the experimental samples.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Data Presentation

While specific data for this compound is not available, the results of the described experimental protocol should be summarized in a clear and structured table for easy comparison. An example template is provided below.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of an organic compound:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.

-

Solvent Polarity: The principle of "like dissolves like" is a useful guideline.[3] Polar compounds tend to be more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.

-

Crystalline Form: The solid-state properties of the compound, such as its crystalline form (polymorphism), can significantly impact its solubility.[2]

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

This technical guide provides a robust framework for researchers to experimentally determine the solubility of this compound in various organic solvents. By following the detailed shake-flask protocol and considering the influential factors, reliable and reproducible solubility data can be generated. This information is invaluable for the effective design of synthetic routes, purification processes, and formulation strategies in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Bromo-6-fluoropyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in many pharmaceutical agents and functional materials.

2-Bromo-6-fluoropyrazine is a key building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents. The resulting 2-aryl-6-fluoropyrazine derivatives are of significant interest in drug discovery programs targeting a range of therapeutic areas. These application notes provide an overview of typical reaction conditions and detailed protocols for the successful Suzuki coupling of this compound.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of this compound with various boronic acids and esters. The yields presented are typical for these types of transformations and may vary depending on the specific reaction conditions and the nature of the coupling partners. Optimization of catalyst, ligand, base, and solvent is often necessary to achieve the best results.

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 8 | 80-90 |

| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 | 75-85 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (9:1) | 85 | 12 | 70-80 |

| 5 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (4) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 65-75 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | Toluene | 110 | 24 | 60-70 |

| 7 | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | 88-98 |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using an aqueous solvent system)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and any ligand if required.

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

Reaction Execution:

-

Through the septum, add the degassed solvent (and degassed water if applicable) via syringe.

-

Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture vigorously for the specified time (typically monitored by TLC or LC-MS).

Work-up and Purification:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-fluoropyrazine product.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for the Suzuki coupling of this compound.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-fluoropyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in the pharmaceutical and agrochemical industries for the synthesis of arylamines. These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 2-Bromo-6-fluoropyrazine, a key intermediate in the development of novel bioactive molecules. The electron-deficient nature of the pyrazine ring and the presence of two halogen substituents present unique challenges and opportunities for selective functionalization.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the bromo-substituted pyrazine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in organometallic chemistry, is generally accepted to proceed through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.

-

Ligand Exchange/Coordination: The amine reactant coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine, leading to the formation of a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding the aminated pyrazine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical, as bulky and electron-rich phosphine ligands are known to facilitate the reductive elimination step and improve the overall efficiency of the reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions for the Buchwald-Hartwig amination of this compound with various amines. The yields provided are estimates based on reactions with structurally similar heteroaryl bromides and may require optimization for specific substrates.

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-18 | 75-90 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16-24 | 80-95 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 12-16 | 70-85 |

| 4 | Diethylamine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu | Toluene | 90 | 10-14 | 65-80 |

Note: Yields are estimated and should be considered as a starting point for optimization.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be adapted and optimized for specific amine coupling partners.

Protocol 1: General Procedure for the Amination of this compound with an Aromatic Amine (e.g., Aniline)

Materials:

-

This compound (1.0 mmol, 176.97 mg)

-

Aniline (1.2 mmol, 111.74 mg, 109 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)

-

Anhydrous Toluene (5 mL)

-

Argon or Nitrogen gas

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (argon or nitrogen).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add anhydrous toluene (5 mL) via syringe, followed by the addition of aniline.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-6-fluoropyrazin-2-amine.

Protocol 2: General Procedure for the Amination of this compound with a Secondary Aliphatic Amine (e.g., Morpholine)

Materials:

-

This compound (1.0 mmol, 176.97 mg)

-

Morpholine (1.5 mmol, 130.7 mg, 131 µL)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 18.7 mg)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)

-

Anhydrous 1,4-Dioxane (5 mL)

-

Argon or Nitrogen gas

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound, Pd(OAc)₂, BINAP, and Cs₂CO₃ to an oven-dried Schlenk tube with a magnetic stir bar.

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous 1,4-dioxane (5 mL) and morpholine via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C in a preheated oil bath.

-

Stir the mixture for 16-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).

-

Filter the mixture through Celite® and wash the pad with additional dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel to yield 4-(6-fluoropyrazin-2-yl)morpholine.

Mandatory Visualizations

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

2-Bromo-6-fluoropyrazine: A Versatile Building Block in Medicinal Chemistry for Kinase Inhibitors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoropyrazine has emerged as a valuable heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique electronic properties and substitution pattern offer medicinal chemists a versatile scaffold for the synthesis of potent and selective therapeutic agents. The pyrazine core is a common motif in numerous biologically active compounds, recognized for its ability to form key hydrogen bond interactions within the ATP-binding sites of kinases. The presence of a bromine atom at the 2-position provides a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. The fluorine atom at the 6-position can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable interactions with the target protein. This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on Tropomyosin receptor kinase A (TrkA) inhibitors, and includes detailed experimental protocols.

Application in the Synthesis of Kinase Inhibitors

The 2-substituted-6-fluoropyrazine scaffold is a key component in the design of various kinase inhibitors. While specific drugs containing this exact building block are not yet prevalent in the market, the closely related pyrazine and pyrimidine cores are present in numerous approved and investigational drugs. A notable example of a related class of compounds is the pyrazine-based TrkA inhibitors. Trk receptors are pivotal in the development and function of the nervous system, and their dysregulation has been implicated in cancer and pain.

Tropomyosin Receptor Kinase (TrkA) Inhibitors

The Trk signaling pathway, which involves RAS/MAPK, PI3K/AKT, and PLCγ cascades, is a critical target in oncology. The development of small molecule inhibitors of TrkA is an active area of research. The pyrazine scaffold has been identified as a promising pharmacophore for potent TrkA inhibition.

Below is a table summarizing the in vitro kinase inhibitory activity of a representative pyrimidine-based TrkA inhibitor, AZ-23, which shares structural similarities with potential derivatives of this compound. This data highlights the potential potency that can be achieved with this class of compounds.

| Kinase Target | AZ-23 IC50 (nM)[1][2][3] |

| TrkA | 2 |

| TrkB | 8 |

| FGFR1 | 24 |

| Flt3 | 52 |

| Ret | 55 |

| MuSk | 84 |

| Lck | 99 |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the use of this compound as a building block.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids to generate 2-aryl-6-fluoropyrazine derivatives.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equivalents)

-

Potassium phosphate (K3PO4) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.05 mmol), and SPhos (0.1 mmol).

-

The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) are added to the flask via syringe.

-

The reaction mixture is heated to 80-100 °C and stirred vigorously for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-6-fluoropyrazine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: TrkA)

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of synthesized compounds against a target kinase, such as TrkA.

Materials:

-

Synthesized 2-aryl-6-fluoropyrazine derivatives

-

Recombinant human TrkA kinase

-

ATP (Adenosine triphosphate)

-

Suitable peptide substrate for TrkA

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound dilutions, recombinant TrkA kinase, and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated and thus kinase activity, is measured using a microplate reader.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Trk Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the activation of Trk receptors.

Caption: Simplified Trk signaling pathways.

Experimental Workflow for Synthesis and Evaluation

The diagram below outlines the general workflow from the starting material, this compound, to the biological evaluation of the synthesized compounds.

Caption: Synthesis and evaluation workflow.

References

Application Notes: The Strategic Use of 2-Bromo-6-fluoropyrazine in the Synthesis of Advanced Agrochemicals

Introduction

2-Bromo-6-fluoropyrazine is a versatile heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. Its distinct reactivity, stemming from the presence of two different halogen atoms on the pyrazine core, allows for selective and sequential functionalization. This enables the construction of complex molecular architectures with desired physicochemical and biological properties for fungicidal, herbicidal, and insecticidal applications. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, with a particular focus on its potential application in the synthesis of the commercial fungicide, Pyraziflumid.

Application in Fungicide Synthesis: The Case of Pyraziflumid

Pyraziflumid is a novel succinate dehydrogenase inhibitor (SDHI) fungicide that exhibits a broad spectrum of activity against various plant pathogens.[1][2][3][4][5] The core of the Pyraziflumid molecule is a 3-(trifluoromethyl)pyrazine-2-carboxamide moiety. While existing commercial syntheses of Pyraziflumid intermediates often start from acyclic precursors or chloro-substituted pyrazines, this compound represents a viable alternative starting material for the synthesis of the key intermediate, methyl 3-(trifluoromethyl)pyrazine-2-carboxylate.

Established Synthesis of Pyraziflumid Intermediate

The documented synthesis of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate, a key precursor to Pyraziflumid, typically involves the trifluoromethylation of a pre-functionalized pyrazine ring, such as methyl 3-chloropyrazine-2-carboxylate.[1] Another approach builds the pyrazine ring from an acyclic β-ketoester.[4]

Proposed Synthetic Route from this compound

A plausible and efficient synthetic pathway from this compound to methyl 3-(trifluoromethyl)pyrazine-2-carboxylate can be designed. This proposed route leverages modern organometallic cross-coupling reactions to sequentially introduce the required trifluoromethyl and carboxylate functionalities.

Experimental Protocols

Protocol 1: Proposed Synthesis of Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate from this compound

This protocol details a proposed multi-step synthesis for converting this compound into the key Pyraziflumid intermediate, methyl 3-(trifluoromethyl)pyrazine-2-carboxylate. The reaction conditions and yields are based on analogous transformations reported in the scientific literature for similar heterocyclic systems.

Step 1: Selective Trifluoromethylation of this compound

-

Reaction: Palladium-catalyzed trifluoromethylation of the aryl bromide.

-

Reagents and Materials:

-

This compound

-

Trifluoromethyltrimethylsilane (TMSCF₃) or Sodium triflinate (CF₃SO₂Na)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Copper(I) iodide (CuI)

-

Potassium fluoride (KF) or Cesium fluoride (CsF)

-

Anhydrous, degassed solvent (e.g., DMF, NMP)

-

-

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the trifluoromethylating agent (1.5-2.0 eq), the palladium catalyst (0.05-0.1 eq), CuI (0.1-0.2 eq), and the fluoride source (2.0-3.0 eq).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-fluoro-6-(trifluoromethyl)pyrazine.

-

Step 2: Carboxylation of 2-fluoro-6-(trifluoromethyl)pyrazine

-

Reaction: Palladium-catalyzed carboxylation using carbon monoxide.

-

Reagents and Materials:

-

2-fluoro-6-(trifluoromethyl)pyrazine

-

Carbon monoxide (CO) gas

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine ligand (e.g., dppf, Xantphos)

-

Methanol (as both reactant and solvent)

-

Base (e.g., Triethylamine, Diisopropylethylamine)

-

-

Procedure:

-

To a high-pressure reactor, add 2-fluoro-6-(trifluoromethyl)pyrazine (1.0 eq), the palladium catalyst (0.05-0.1 eq), and the phosphine ligand (0.1-0.2 eq).

-

Add anhydrous methanol and the base (2.0-3.0 eq).

-

Pressurize the reactor with carbon monoxide (10-50 atm).

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

-

After cooling and carefully venting the reactor, concentrate the reaction mixture.

-

Dilute the residue with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 3-(trifluoromethyl)pyrazine-2-carboxylate.

-

Step 3: Synthesis of Pyraziflumid

-

Reaction: Amidation of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate.

-

Reagents and Materials:

-

Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate

-

3',4'-Difluoro-[1,1'-biphenyl]-2-amine

-

Sodium methoxide (NaOMe) or other suitable base

-

Anhydrous solvent (e.g., N,N-Dimethylacetamide - DMA)

-

-

Procedure:

-

To a solution of 3',4'-Difluoro-[1,1'-biphenyl]-2-amine (1.0 eq) in anhydrous DMA, add sodium methoxide (1.5-2.0 eq).

-

Add a solution of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (1.1 eq) in DMA dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain pure Pyraziflumid.

-

Data Presentation

Table 1: Proposed Reaction Parameters and Expected Outcomes

| Step | Reaction Type | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Trifluoromethylation | TMSCF₃, KF | Pd(PPh₃)₄, CuI | DMF | 100 | 18 | 70-85 |

| 2 | Carboxylation | CO, Methanol | Pd(OAc)₂, dppf | Methanol | 100 | 18 | 65-80 |

| 3 | Amidation | 3',4'-Difluorobiphenyl-2-amine | NaOMe | DMA | 25 | 8 | 85-95 |

Note: Expected yields are estimates based on literature precedents for similar transformations and may require optimization.

Visualizations

Diagram 1: Proposed Synthetic Pathway to Pyraziflumid

Caption: Proposed synthesis of Pyraziflumid from this compound.

Diagram 2: Experimental Workflow for Step 1 (Trifluoromethylation)

Caption: Workflow for the trifluoromethylation of this compound.

This compound serves as a strategic starting material for the synthesis of complex agrochemicals like Pyraziflumid. The proposed synthetic route, utilizing modern cross-coupling technologies, offers a potentially efficient and modular approach to constructing the core pyrazine structure. Further optimization of the outlined protocols could lead to a scalable and economically viable manufacturing process for this important class of fungicides. The principles demonstrated here can be extended to the synthesis of other novel pyrazine-based agrochemicals, highlighting the value of this compound in agrochemical research and development.

References

- 1. Pyraziflumid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 2. Synthesis and biological activity of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Trifluoromethylation of (Hetero)Arenes with CF3 Br - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Heck Reaction of 2-Bromo-6-fluoropyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing the Heck reaction with 2-Bromo-6-fluoropyrazine. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is instrumental in the synthesis of substituted alkenes, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals.

Introduction

The palladium-catalyzed Heck (or Mizoroki-Heck) reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] This reaction is particularly useful for the functionalization of heteroaromatic compounds like pyrazines, which are common scaffolds in medicinal chemistry. The presence of a fluorine atom in this compound can influence its reactivity and the reaction conditions required for a successful coupling. These notes provide a comprehensive guide to the Heck reaction conditions applicable to this substrate.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Heck reaction generally involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) complex.

-

Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond.

-

β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a hydrido-palladium complex.

-

Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydrido-palladium complex, allowing the catalytic cycle to continue.

For successful Heck reactions with this compound, several factors should be considered:

-

Catalyst System: The choice of palladium source and ligand is crucial. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are often employed to stabilize the palladium catalyst and promote the reaction.

-

Base: An appropriate base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the regeneration of the Pd(0) catalyst. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).

-

Solvent: The choice of solvent can significantly impact the reaction rate and yield. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are frequently used.

-

Temperature: Heck reactions are typically performed at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate.

-

Alkene Partner: The nature of the alkene coupling partner (e.g., acrylates, styrenes) can influence the optimal reaction conditions.

Tabulated Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.

| Parameter | Typical Conditions | Notes |

| Aryl Halide | This compound | --- |

| Alkene | Styrene, Acrylates, Acrylamides | 1.1 - 2.0 equivalents |

| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) | Pre-catalyst, reduced in situ to Pd(0) |

| Pd(PPh₃)₄ (1-5 mol%) | Pd(0) source, handle under inert atmosphere | |

| Ligand | PPh₃, P(o-tol)₃, Xantphos | 2-4 equivalents relative to Palladium |

| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | 1.5 - 3.0 equivalents |

| Solvent | DMF, DMAc, NMP, Toluene, Dioxane | Anhydrous and degassed |

| Temperature | 80 - 140 °C | Reaction progress should be monitored |

| Reaction Time | 4 - 24 hours | Monitored by TLC, GC-MS, or LC-MS |

Experimental Protocols

Below are two general protocols for the Heck reaction of this compound with an alkene, such as styrene or an acrylate. Note: These are general procedures and may require optimization for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

Protocol 1: Heck Reaction with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-o-tolylphosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri-o-tolylphosphine (0.04 mmol, 4 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) to the flask via syringe.

-

Add styrene (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-6-styrylpyrazine.

Protocol 2: Heck Reaction with an Acrylate Ester

Materials:

-

This compound

-

An acrylate ester (e.g., methyl acrylate, ethyl acrylate, or tert-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylacetamide (DMAc)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

In a flame-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), triphenylphosphine (0.06 mmol, 6 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMAc (5 mL) and the acrylate ester (1.5 mmol, 1.5 equiv.) to the flask via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to yield the corresponding 2-fluoro-6-(alkoxycarbonylvinyl)pyrazine.

Visualizations

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

Caption: General experimental workflow for the Heck reaction.

Troubleshooting and Safety

-

Low or No Conversion: If the reaction does not proceed, consider increasing the temperature, changing the solvent, or screening different palladium catalysts, ligands, and bases. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

-

Formation of Side Products: The formation of homocoupled products or reduced arenes can sometimes be observed. Adjusting the reaction temperature, catalyst loading, or ligand-to-metal ratio may help to minimize these side reactions.

-

Safety Precautions: Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Organic solvents are flammable. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Functionalization of the Pyrazine Ring in 2-Bromo-6-fluoropyrazine: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, 2-Bromo-6-fluoropyrazine serves as a versatile building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and an activated fluorine atom susceptible to nucleophilic displacement, allows for sequential and regioselective functionalization of the pyrazine core.

This document provides detailed application notes and experimental protocols for the key transformations of this compound, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The methodologies outlined herein are based on established literature precedents for similar heterocyclic systems and provide a robust starting point for the synthesis of a diverse range of functionalized pyrazine derivatives.

Key Functionalization Strategies

The pyrazine ring of this compound can be functionalized through several key reaction types, primarily targeting the C-Br and C-F bonds. The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The fluorine atom, activated by the adjacent nitrogen atoms of the pyrazine ring, is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.

A general overview of these functionalization pathways is depicted in the workflow diagram below.

Figure 1: Key functionalization pathways for this compound.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the C-Br bond in this compound. These methods offer a high degree of functional group tolerance and generally proceed with good to excellent yields.

A. Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-fluoropyrazines

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids or their esters. This reaction is a cornerstone for the synthesis of biaryl and heterobiaryl structures.[1][2]

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

A representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. This protocol is adapted from procedures for similar heteroaryl bromides.[3]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-fluoropyrazine.

Quantitative Data (Representative Examples for similar substrates):

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | >90 |

Note: Yields are based on reactions with structurally similar bromopyrazines and may vary for this compound.[4]

B. Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-fluoropyrazines

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This reaction is a powerful method for synthesizing a wide range of substituted aminopyrazines.[5][6][7]

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination of the product.[8]

Experimental Protocol:

The following is a general protocol for the Buchwald-Hartwig amination of this compound.[9][10]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)